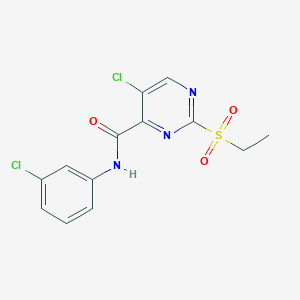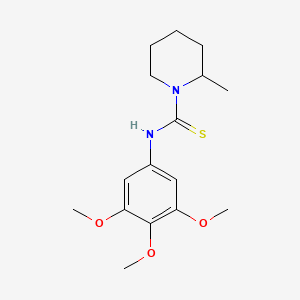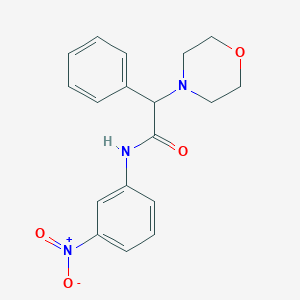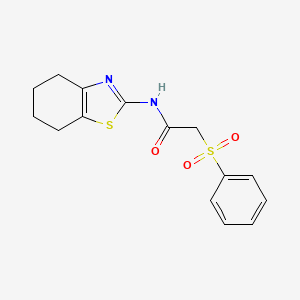
5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
描述
5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, commonly known as CEP-26401, is a small molecule inhibitor that has been extensively studied in the field of oncology. It is a potent inhibitor of the checkpoint kinase 1 (Chk1) enzyme, which is a key regulator of the DNA damage response pathway. The inhibition of Chk1 by CEP-26401 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.
作用机制
CEP-26401 inhibits the activity of the 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide enzyme, which is a key regulator of the DNA damage response pathway. 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is activated in response to DNA damage, and it plays a critical role in the repair of damaged DNA. Inhibition of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide by CEP-26401 prevents the repair of DNA damage, leading to cell death in cancer cells.
Biochemical and physiological effects:
CEP-26401 has been shown to induce DNA damage and cell death in cancer cells. It also enhances the efficacy of DNA-damaging agents by preventing the repair of damaged DNA. In addition, CEP-26401 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
CEP-26401 has several advantages for use in lab experiments. It is a potent and specific inhibitor of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, making it a valuable tool for studying the DNA damage response pathway. In addition, CEP-26401 has been shown to have minimal toxicity in normal cells, making it a safe compound to use in cell culture and animal studies. However, the synthesis of CEP-26401 is complex and time-consuming, which may limit its availability for use in lab experiments.
未来方向
There are several future directions for research on CEP-26401. One area of interest is the development of combination therapies that include CEP-26401 and other targeted therapies. Another area of interest is the identification of biomarkers that can predict response to CEP-26401 therapy. In addition, there is ongoing research to optimize the synthesis of CEP-26401 and to develop more potent and selective 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide inhibitors.
科学研究应用
CEP-26401 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in a variety of cancer types, including breast cancer, lung cancer, and colorectal cancer. In addition, CEP-26401 has been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and ATR inhibitors.
属性
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGYIFAHVRTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)

![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)


![ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)

![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)
